molecular formula C12H10N2O3S B381765 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 309969-95-7

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B381765
CAS No.: 309969-95-7
M. Wt: 262.29g/mol
InChI Key: IQUIBCXRPSGZSK-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base such as potassium carbonate.

    Introduction of Mercapto Group: The mercapto group is typically introduced through thiolation reactions, using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods often employ more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in inflammation and microbial growth.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. Its anti-cancer properties could be attributed to its ability to induce apoptosis by activating caspase pathways and inhibiting cell survival signals.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid: Lacks the allyl group but shares the quinazoline core and mercapto functionality.

    3-Allyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid: Similar structure but without the mercapto group.

    3-Allyl-2-mercapto-4-oxoquinazoline: Similar but lacks the carboxylic acid group.

Uniqueness

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the presence of both the allyl and mercapto groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUIBCXRPSGZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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